molecular formula C26H30N2O4S B3939245 1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B3939245
M. Wt: 466.6 g/mol
InChI Key: RUXHFOKLOJFNOR-UHFFFAOYSA-N
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Description

1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with benzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the benzyl and methoxyphenyl intermediates. These intermediates are then reacted with piperazine under controlled conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, methoxyphenyl bromide, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with similar functional groups but different overall structure.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic ring structures.

Uniqueness

1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-21-8-11-24(12-9-21)33(29,30)28-16-14-27(15-17-28)19-23-10-13-25(26(18-23)31-2)32-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHFOKLOJFNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
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1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
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1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
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1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
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1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
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1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

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